5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-((N-2-isopropyl-4-oxazolyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane
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Overview
Description
The compound “5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-((N-2-isopropyl-4-oxazolyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane” is a complex organic molecule that features multiple functional groups, including thiazole, oxazole, and phenyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-((N-2-isopropyl-4-oxazolyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane” would likely involve multiple steps, including the formation of the thiazole and oxazole rings, followed by their incorporation into the larger molecule. Typical reaction conditions might include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of these heterocyclic rings.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
The compound “5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-((N-2-isopropyl-4-oxazolyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
5-Thiazolylmethoxycarbonyl derivatives: Compounds with similar thiazole groups.
2-Isopropyl-4-oxazolylmethoxycarbonyl derivatives: Compounds with similar oxazole groups.
Diphenylazahexane derivatives: Compounds with similar diphenyl and azahexane structures.
Uniqueness
The uniqueness of “5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-((N-2-isopropyl-4-oxazolyl)methoxycarbonyl)amino-4S-hydroxy-1,6-diphenyl-2-azahexane” lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
162739-41-5 |
---|---|
Molecular Formula |
C30H35N5O6S |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methyl N-[benzyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(1,3-thiazol-5-ylmethoxycarbonylamino)butyl]amino]carbamate |
InChI |
InChI=1S/C30H35N5O6S/c1-21(2)28-32-24(17-39-28)18-40-30(38)34-35(15-23-11-7-4-8-12-23)16-27(36)26(13-22-9-5-3-6-10-22)33-29(37)41-19-25-14-31-20-42-25/h3-12,14,17,20-21,26-27,36H,13,15-16,18-19H2,1-2H3,(H,33,37)(H,34,38)/t26-,27-/m0/s1 |
InChI Key |
AOMIJEFWYSGOPW-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CO1)COC(=O)NN(CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CO1)COC(=O)NN(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
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